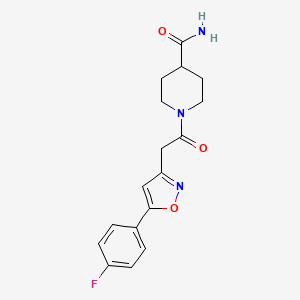

1-(2-(5-(4-Fluorophenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-[2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3/c18-13-3-1-11(2-4-13)15-9-14(20-24-15)10-16(22)21-7-5-12(6-8-21)17(19)23/h1-4,9,12H,5-8,10H2,(H2,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVKCHNCBLBXFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could suggest a similar behavior for this compound.

Mode of Action

Based on the structural similarity to indole derivatives, it can be hypothesized that this compound may interact with its targets through a similar mechanism, potentially leading to a variety of biological activities.

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may affect a wide range of biochemical pathways.

Pharmacokinetics

The presence of the isoxazole ring and fluorophenyl group in the compound structure could potentially influence its pharmacokinetic properties.

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that this compound may have similar effects.

Biological Activity

1-(2-(5-(4-Fluorophenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide is a compound of interest due to its potential pharmacological applications. The biological activity of this compound has been explored in various studies, particularly in the context of its interactions with biological systems and its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperidine ring, an isoxazole moiety, and a fluorophenyl group, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. It has been shown to exhibit affinity for certain neurotransmitter receptors, which may influence its pharmacological effects.

Key Mechanisms:

- Receptor Binding : The compound's structure allows it to bind effectively to specific receptors in the central nervous system (CNS), potentially modulating neurotransmitter release.

- Enzyme Inhibition : Preliminary studies indicate that it may inhibit specific enzymes involved in metabolic pathways, thereby altering physiological responses.

Biological Activity Studies

Research has demonstrated several significant biological activities associated with this compound:

Antioxidant Activity

Studies have indicated that derivatives of isoxazole compounds possess antioxidant properties. This activity is essential for mitigating oxidative stress in biological systems, which is linked to various diseases.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Results have shown promising activity, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 |

Case Study 1: Neuropharmacological Effects

A study investigated the neuropharmacological effects of the compound on rodent models. It was found to significantly reduce anxiety-like behaviors in elevated plus maze tests, suggesting potential anxiolytic effects.

Case Study 2: Anti-inflammatory Properties

Another study assessed the anti-inflammatory effects of the compound in a murine model of inflammation induced by lipopolysaccharides (LPS). The results indicated a marked reduction in pro-inflammatory cytokines, supporting its use as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs, emphasizing substituent effects, physicochemical properties, and bioactivity.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Impact on Bioactivity: The fluorophenyl group enhances lipophilicity and electron-withdrawing effects, improving binding to hydrophobic pockets in enzymes or receptors. However, its orientation (e.g., perpendicular in compounds 4 and 5) may reduce planar stacking interactions compared to fully planar analogs . Replacement of isoxazole with thiazole (as in 4 and 5) or triazole (as in 6) alters heterocyclic electronics, affecting antimicrobial potency.

Physicochemical Properties :

- Crystallinity: Compounds 4 and 5 form triclinic crystals (P¯I symmetry) with two independent molecules per asymmetric unit, indicating stable packing despite fluorophenyl group rotation . This contrasts with PF-06683324 , which likely adopts a more rigid conformation due to its trifluoromethoxy and imidazole substituents, enhancing metabolic stability .

- Solubility: The carboxamide group in the target compound improves aqueous solubility compared to ester or alkyl analogs, critical for oral bioavailability.

Biological Activity Gaps :

- While This compound shares structural motifs with antimicrobial and CNS-active compounds (e.g., 6 and PF-06683324 ), its specific activity remains unverified. Further assays (e.g., kinase inhibition, MIC testing) are needed to validate hypothesized targets.

Q & A

Q. What are the common synthetic routes for preparing 1-(2-(5-(4-Fluorophenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the isoxazole core via cyclization of hydroxylamine derivatives with fluorophenyl-substituted alkynes or nitriles .

- Step 2: Acetylation of the isoxazole at the 3-position using chloroacetyl chloride or similar reagents .

- Step 3: Coupling of the acetylated isoxazole with piperidine-4-carboxamide via nucleophilic acyl substitution. Reaction conditions often include a buffer solution (e.g., ammonium acetate, pH 6.5) to stabilize intermediates .

- Yield optimization: Typical yields range from 57% to 61% for analogous compounds, depending on purification methods (e.g., column chromatography, recrystallization) .

Q. How is the compound characterized to confirm its structure and purity?

- Spectroscopic techniques:

- 1H/13C NMR: Assign peaks for the fluorophenyl group (~7.0–7.5 ppm for aromatic protons), isoxazole protons (~6.5 ppm), and piperidine carbons (~40–60 ppm) .

- HRMS: Validate molecular weight (e.g., calculated [M+H]+ for C₁₇H₁₉FN₃O₃: 332.1412) .

- Purity assessment: HPLC with >99% purity threshold, using C18 columns and acetonitrile/water gradients .

Q. What preliminary biological assays are recommended for evaluating its activity?

- Enzyme inhibition assays: Screen against targets like kinases or proteases using fluorogenic substrates.

- Cellular assays: Test cytotoxicity (e.g., IC₅₀ in cancer cell lines) and receptor binding (e.g., σ-receptors via radioligand displacement assays) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across different assay systems?

- Case example: Discrepancies in σ-receptor binding affinity may arise from assay conditions (e.g., membrane preparation vs. whole-cell systems).

- Methodological adjustments:

- Normalize data using reference ligands (e.g., haloperidol for σ-receptors) .

- Validate metabolite interference via LC-MS analysis of incubated samples .

- Statistical rigor: Apply ANOVA with post-hoc tests to account for inter-assay variability .

Q. What strategies improve the compound’s metabolic stability without compromising activity?

- Structural modifications:

- Replace labile groups (e.g., methyl substituents on piperidine with trifluoromethyl to reduce CYP450 oxidation) .

- Introduce steric hindrance near the acetyl group to slow esterase-mediated hydrolysis .

- In vitro models: Use human liver microsomes (HLMs) to assess half-life and identify major metabolites via UPLC-QTOF .

Q. How can computational methods guide the optimization of this compound’s solubility?

- QSAR modeling: Correlate logP values (e.g., calculated logP = 2.1) with solubility data to identify substituents that enhance hydrophilicity .

- Molecular dynamics (MD) simulations: Predict solvation free energy changes when modifying the fluorophenyl or piperidine moieties .

- Experimental validation: Measure solubility in PBS (pH 7.4) and DMSO, adjusting polar groups (e.g., adding hydroxyl or carboxamide) .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

- Challenge: Low plasma concentrations due to rapid clearance.

- Solution:

- Sample preparation: Solid-phase extraction (SPE) with Oasis HLB cartridges to enhance recovery (>85%) .

- LC-MS/MS detection: Use a triple quadrupole system with MRM transitions (e.g., m/z 332→214 for quantification) .

- Internal standards: Deuterated analogs (e.g., d₃-fluorophenyl) to correct for matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.